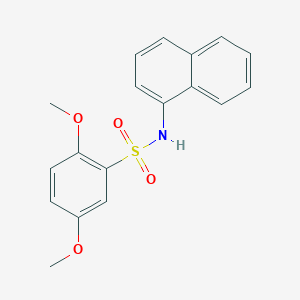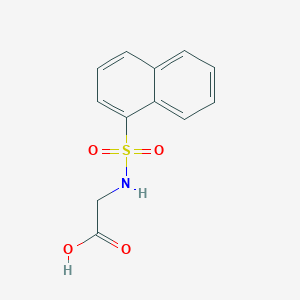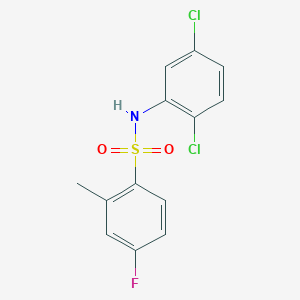
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide, also known as W-7, is a chemical compound that has been widely used in scientific research. It was first synthesized in 1978 by Kakiuchi and colleagues as a calmodulin antagonist. Since then, it has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide inhibits calmodulin by binding to its hydrophobic pocket, which prevents it from binding to calcium ions. This, in turn, reduces the activation of downstream signaling pathways that are dependent on calmodulin. The exact mechanism of action of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide is still not fully understood and requires further investigation.
Biochemical and physiological effects:
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including protein kinase C, myosin light chain kinase, and nitric oxide synthase. It has also been shown to affect intracellular calcium levels, which can lead to changes in cellular processes such as muscle contraction and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. It also has a well-established mechanism of action and has been extensively studied in various experimental systems. However, one limitation of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide is that it can have off-target effects, which can complicate the interpretation of experimental results. Additionally, the concentration of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide required to achieve its inhibitory effects can vary depending on the experimental system, which can make it difficult to compare results between different studies.
Orientations Futures
There are several future directions for research involving 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide. One area of interest is investigating its potential as a therapeutic agent for cancer. 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has been shown to inhibit the proliferation of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is investigating its effects on other cellular processes, such as autophagy and apoptosis. Additionally, further studies are needed to better understand its mechanism of action and to identify potential off-target effects.
Méthodes De Synthèse
The synthesis of 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide involves several steps, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 1-naphthylamine to form the intermediate product, which is then reacted with ammonia to obtain 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has been widely used in scientific research due to its ability to inhibit calmodulin, a calcium-binding protein that plays a crucial role in various cellular processes. It has been used in studies related to cell signaling, muscle contraction, and neurotransmitter release. 2,5-dimethoxy-N-(1-naphthyl)benzenesulfonamide has also been used in cancer research to investigate its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C18H17NO4S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2,5-dimethoxy-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H17NO4S/c1-22-14-10-11-17(23-2)18(12-14)24(20,21)19-16-9-5-7-13-6-3-4-8-15(13)16/h3-12,19H,1-2H3 |
Clé InChI |
GHKSAXKKOIYBOE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)
![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280817.png)
![Methyl 5-[acetyl(8-quinolinylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280820.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280824.png)
![Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280826.png)


![Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)

![3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280840.png)
![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)

